REACTION_CXSMILES
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[C:1](OC(=O)C)(=[O:3])C.N1C=CC=CC=1.[NH2:14][C:15]1[CH:20]=[C:19]([N+:21]([O-:23])=[O:22])[CH:18]=[CH:17][C:16]=1[OH:24]>C(O)=O>[OH:24][C:16]1[CH:17]=[CH:18][C:19]([N+:21]([O-:23])=[O:22])=[CH:20][C:15]=1[NH:14][CH:1]=[O:3]
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Name
|
|
Quantity
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24 g
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Type
|
reactant
|
Smiles
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NC1=C(C=CC(=C1)[N+](=O)[O-])O
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C(=O)O
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Name
|
|
Quantity
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32 g
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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20.7 g
|
Type
|
solvent
|
Smiles
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C(=O)O
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Type
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CUSTOM
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Details
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Stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solid formed
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Type
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CUSTOM
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Details
|
is separated by suction filtration
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Type
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WASH
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Details
|
washed with aqueous sodium bicarbonate, water, DCM and hexanes
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Type
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CUSTOM
|
Details
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After air drying for 18 h
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Duration
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18 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
|
OC1=C(C=C(C=C1)[N+](=O)[O-])NC=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |